1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone

Purity specification Quality control Procurement

Researchers needing sequential 5-bromopyridine functionalization risk premature carbonyl reduction. This protected ketone building block solves that: the 1,3-dioxolane group withstands Suzuki, Buchwald-Hartwig, and Sonogashira couplings, then deprotects under mild acid (catalytic TsOH) to reveal the ketone. • Dual-function: C-Br cross-coupling handle + dioxolane-protected carbonyl. • ≥98% purity minimizes byproduct interference in SAR. • Fragment rule-of-three compliant (MW 272.10, TPSA 48.42). • GHS07 safety data enables rapid institutional approval.

Molecular Formula C10H10BrNO3
Molecular Weight 272.09 g/mol
CAS No. 1263365-82-7
Cat. No. B1375524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone
CAS1263365-82-7
Molecular FormulaC10H10BrNO3
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESC1COC(O1)CC(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C10H10BrNO3/c11-8-3-7(5-12-6-8)9(13)4-10-14-1-2-15-10/h3,5-6,10H,1-2,4H2
InChIKeyQTPRAXNWFKLPNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone: Overview & Procurement


1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone (CAS 1263365-82-7) is a small-molecule heterocyclic building block comprising a 5-bromo-substituted pyridine ring linked via a central ethanone carbonyl to a 1,3-dioxolane moiety . Its molecular formula is C₁₀H₁₀BrNO₃ with a molecular weight of 272.10 g·mol⁻¹ . The compound is characterized by a dual-function architecture that combines a halogenated pyridine handle amenable to cross-coupling chemistry with a cyclic acetal-protected carbonyl equivalent. Available from multiple global chemical suppliers in research-grade quantities (typically 1 g–100 g), its primary role is as a protected ketone intermediate for medicinal chemistry and agrochemical discovery programs. The closest structural analogs—differing in halogen identity (Cl vs. Br), pyridine ring regiochemistry (2- vs. 3-substituted), or linkage topology (direct attachment vs. ethanone bridging)—exhibit distinct reactivity profiles, solubility characteristics, and synthetic utility that preclude straightforward interchangeability.

1
Heterocyclic building block — brominated pyridine scaffold with acetal-protected ketone for multi-step medicinal or agrochemical synthesis.
2
Cross-coupling handle — aryl bromide at the 5-position supports room-temperature Pd-catalyzed coupling strategies.
3
Orthogonal protection — latent ketone remains masked during C–Br functionalization, reducing protection/deprotection steps.

1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone: Why Generic Substitution Fails


This compound occupies a narrow structural niche that cannot be adequately served by generic substitution. The 5-bromo substituent on the pyridine ring is critical for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig, Sonogashira), where the C–Br bond exhibits well-defined oxidative addition kinetics distinct from the C–Cl bond in the 5-chloro analog . Relocating the bromine from the 3- to the 2-position of the pyridine ring alters both the electronic character of the ring and the steric environment around the reactive center, leading to different regioselectivity in further functionalization. The ethanone linker between the pyridine and dioxolane rings distinguishes this compound from directly attached pyridine–dioxolane analogs (e.g., 3-bromo-5-(1,3-dioxolan-2-yl)pyridine), introducing an additional methylene unit that modulates conformational flexibility, hydrogen-bonding capacity, and metabolic stability of derived compounds. Removing the dioxolane protective group altogether yields 1-(5-bromopyridin-3-yl)ethanone, which exposes the carbonyl to premature reduction, nucleophilic attack, or unwanted condensation during multi-step synthetic sequences. These structural distinctions translate into quantifiable differences in reactivity, synthetic efficiency, and final product profiles that are documented below.

5-Chloro analog
Target: C–Br bond
Chloro analog oxidative addition kinetics are significantly slower; may require elevated temperatures that could compromise the acid-labile dioxolane protecting group.
Direct-attachment analog
Target: Ethanone linker
Losing the ethanone spacer reduces conformational flexibility and hydrogen-bonding capacity; TPSA and solubility profile shift meaningfully, affecting fragment elaboration trajectories.
Unprotected ketone
Target: 1,3-Dioxolane protection
Free ketone analog exposes the carbonyl to premature nucleophilic attack or reduction; orthogonal cross-coupling/deprotection sequence is lost, lowering overall synthetic efficiency.

1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone: Quantitative Evidence


Commercial Purity Benchmarking

The target compound is consistently supplied at ≥97% purity by Fluorochem (97.0%) and ≥98% by both Leyan and ChemScene . This contrasts with the closest commercially available analog, 5-bromo-2-(1,3-dioxolan-2-yl)pyridine, which is listed at only 95% minimum purity from AKSci . A purity difference of ≥2–3 percentage points has a compounding effect on downstream reaction yield and purification burden, particularly in multi-step syntheses where intermediates are carried forward without intermediate chromatography.

Purity Benchmark
Head-to-head
≥97–98% vs. 95%
Reported purity advantage reduces cumulative yield loss in multi-step sequences.
Supplier CoA specification; analytical method typically HPLC or GC-FID.
Purity specification Quality control Procurement

Hazard & Handling Profile

The target compound carries a defined GHS07 hazard classification with specific H-statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This contrasts with the non-dioxolane-protected precursor 3-acetyl-5-bromopyridine, which lacks publicly available GHS hazard documentation from major suppliers , representing an information gap that complicates institutional safety assessments. The availability of a full GHS profile for the target compound permits pre-emptive engineering controls, personal protective equipment specification, and waste handling procedures without requiring de novo hazard evaluation.

Handling Profile
Head-to-head
Full GHS07: H302, H315, H319, H335
Complete hazard documentation supports institutional safety review and reduces OH liability.
Comparator 3-acetyl-5-bromopyridine lacks publicly available GHS classification.
Hazard classification Safety Handling

C–Br Reactivity Advantage in Cross-Coupling

The C(sp²)–Br bond at the pyridine 5-position of the target compound provides a well-characterized oxidative addition handle for palladium(0) catalysts. Class-level kinetic data indicate that aryl bromides undergo oxidative addition to Pd(PPh₃)₂ approximately 5–50 times faster than the corresponding aryl chlorides under identical conditions [1]. This means the target compound (aryl bromide) can participate in room-temperature Suzuki–Miyaura couplings using mild bases (e.g., K₂CO₃), whereas the 5-chloro analog would typically require elevated temperatures (80–100 °C) and/or stronger bases (e.g., Cs₂CO₃, K₃PO₄) to achieve comparable conversion. This reactivity differential is critical when coupling partners contain base- or heat-sensitive functional groups such as the 1,3-dioxolane acetal, which is susceptible to acid-catalyzed hydrolysis at elevated temperatures [2].

C–Br Reactivity
Class-level
5–50× faster oxidative addition
Supports room-temperature coupling and lower catalyst loading, preserving the acid-labile acetal.
Class-level kinetic model for Pd(PPh₃)₂; experimental verification recommended.
Cross-coupling C–Br reactivity Synthetic utility

Ethanone Linker: Conformational Flexibility Advantage

The ethanone linker introduces one additional rotatable bond and a carbonyl hydrogen-bond acceptor relative to the directly attached analog 3-bromo-5-(1,3-dioxolan-2-yl)pyridine [1]. Computed topological polar surface area (TPSA) for the target compound is 48.42 Ų , compared to 31.4 Ų for 3-bromo-5-(1,3-dioxolan-2-yl)pyridine . This TPSA increase of approximately 17 Ų enhances aqueous solubility and modulates passive membrane permeability—relevant when the compound is incorporated into lead-like molecules where TPSA < 140 Ų is desired for oral bioavailability. The additional rotatable bond (5 vs. 4) provides greater conformational sampling, which can influence target binding entropy in derived bioactive compounds.

Linker Conformation
Head-to-head
TPSA +17 Ų vs. direct-attachment analog; +1 rotatable bond
Higher TPSA and conformational sampling modulate solubility and target-binding entropy in fragment-based design.
Computed TPSA values; vendor-reported data.
Conformational analysis Linker design Medicinal chemistry

1,3-Dioxolane Stability in Multi-Step Synthesis

The 1,3-dioxolane moiety in the target compound serves as a cyclic acetal protecting group for the latent ketone carbonyl, providing stability under basic, nucleophilic, and mild reductive conditions. This contrasts with the unprotected ketone analog 1-(5-bromopyridin-3-yl)ethanone (3-acetyl-5-bromopyridine), which is susceptible to nucleophilic addition, enolate formation, and reduction during synthetic sequences. A relevant study on the photochemical synthesis of heterocyclic compounds demonstrated that 1,3-dioxolane-protected ketones can be carried through multi-step transformations—including pyridine acylation under acetic anhydride conditions—with isolation of the protected product at room temperature without deprotection [1]. The free ketone analog would be incompatible with these reaction conditions due to competing acylation at the carbonyl α-position.

Dioxolane Stability
Class-level
Stable to Ac₂O/pyridine/RT; free ketone predicted incompatible
Enables orthogonal C–Br elaboration without premature carbonyl deprotection.
Demonstrated for structurally related dioxolane; direct target data to verify.
Protecting group strategy Orthogonal reactivity Multi-step synthesis

Molecular Weight & Heavy Atom Profile

The target compound has a molecular weight of 272.10 g·mol⁻¹ and a heavy atom count of 15 . This places it in a molecular weight range suitable for fragment-based lead generation (typically MW < 300 Da) while providing sufficient complexity for productive fragment elaboration. In contrast, the non-dioxolane analog 3-acetyl-5-bromopyridine has MW 200.03 g·mol⁻¹ and 10 heavy atoms, and the direct-attachment analog 3-bromo-5-(1,3-dioxolan-2-yl)pyridine has MW 230.06 g·mol⁻¹ and 12 heavy atoms . The 42–72 g·mol⁻¹ molecular weight increment over these comparators introduces additional van der Waals contacts for target binding without exceeding the typical fragment rule-of-three guidelines (MW ≤ 300).

MW & Heavy Atoms
Head-to-head
272.10 g·mol⁻¹; 15 heavy atoms
Intermediate fragment size offers higher ligand efficiency potential while retaining building-block tractability.
Comparators: 200.03 (acetyl) and 230.06 g·mol⁻¹ (direct-attachment).
Molecular weight Heavy atom count Fragment-based drug design

1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone: Application Scenarios


Orthogonal Ketone Protection in Multi-Step Synthesis

Programs synthesizing kinase inhibitors or GPCR modulators that require sequential functionalization of a 5-bromopyridine scaffold followed by carbonyl deprotection for late-stage diversification should select this compound. The 1,3-dioxolane group remains intact during Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings enabled by the reactive C–Br bond [Section 3, Evidence Item 3], then can be cleaved under mild acidic conditions (e.g., catalytic TsOH in THF/H₂O) to unveil the ketone without degrading the newly installed coupling partners [Section 3, Evidence Item 5].

Fragment-Based Drug Discovery Library Design

The compound's molecular weight (272.10), TPSA (48.42 Ų), and heavy atom count (15) place it within fragment rule-of-three space, making it suitable for inclusion in fragment screening libraries [Section 3, Evidence Items 4 and 6]. The ethanone linker provides a vector for fragment growth via reductive amination, Grignard addition, or Wittig olefination after dioxolane deprotection, allowing hit-to-lead optimization with control over molecular properties.

Room-Temperature Cross-Coupling in Agrochemical Synthesis

Discovery programs targeting fungicidal or herbicidal pyridine derivatives that contain heat-sensitive functional groups (e.g., oxiranes, aziridines, or allylic alcohols) benefit from the enhanced C–Br reactivity, which enables room-temperature Pd-catalyzed coupling without thermal degradation [Section 3, Evidence Item 3]. The ≥97% minimum purity specification reduces byproduct formation that complicates structure–activity relationship interpretation in agrochemical screening cascades [Section 3, Evidence Item 1].

Safety-Compliant Lab Procurement

Academic laboratories and contract research organizations operating under institutional chemical hygiene plans requiring pre-approval of hazardous substances should prioritize this compound because its complete GHS07 hazard classification and precautionary statement documentation enables rapid safety committee review [Section 3, Evidence Item 2]. The availability from multiple suppliers with consistent purity specifications (97–98%) [Section 3, Evidence Item 1] ensures supply chain resilience and batch-to-batch reproducibility.

Application
Selection Property
Validation Focus
Orthogonal Ketone Protection
Protected carbonyl stability under cross-coupling
Confirm dioxolane integrity after Pd-catalyzed C–Br functionalization
Fragment-Based Library Design
Rule-of-three compliance and conformational flexibility
Review TPSA, MW, and rotatable bonds relative to fragment screening criteria
Room-Temperature Agrochemical Synthesis
C–Br oxidative addition kinetics
Verify mild-condition coupling yield with heat-sensitive substrates
Safety-Compliant Lab Procurement
Complete GHS07 documentation
Cross-reference supplier SDS with institutional chemical hygiene plan

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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